Home > Products > Screening Compounds P31385 > 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-
3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- - 52239-91-5

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-

Catalog Number: EVT-3190307
CAS Number: 52239-91-5
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized from simpler organic precursors and has been the subject of numerous studies aimed at exploring its biological activities and potential therapeutic applications. It is categorized under pyridazinones, which are derivatives of pyridazine, a bicyclic compound consisting of a six-membered ring with two adjacent nitrogen atoms. The specific structure of this compound allows it to interact with biological systems in unique ways, making it a candidate for drug development.

Synthesis Analysis

The synthesis of 3(2H)-pyridazinone derivatives typically involves several key steps:

  1. Starting Materials: The synthesis often begins with substituted oxobenzenebutanoic acids and hydrazines.
  2. Reflux Reaction: A common method involves refluxing the oxobutanoic acid with hydrazine hydrate in ethanol or other solvents. For instance, one method describes refluxing 0.01 mol of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with 0.015 mol of hydrazine hydrate in ethanol for four hours, yielding the desired pyridazinone derivative with a melting point of approximately 182 °C and a yield of 58% .
  3. Dehydrogenation: The resulting compounds can undergo dehydrogenation to form the final pyridazinone structure using various methods such as bromination-dehydrobromination or noble metal catalyzed dehydrogenation .

Technical Parameters

  • Reflux Temperature: Typically between 60–70 °C.
  • Reaction Duration: Varies from 3 to 10 hours depending on the specific synthesis pathway.
  • Yields: Generally range from 58% to over 76%, depending on the reaction conditions and purity of starting materials.
Molecular Structure Analysis

The molecular structure of 3(2H)-pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- can be described as follows:

  • Core Structure: The compound features a pyridazinone core characterized by a five-membered ring fused to a six-membered ring containing nitrogen atoms.
  • Substituents: It has methyl and phenyl groups at specific positions (C4 and C6 respectively), which influence its chemical properties and biological activity.

Relevant Data

  • Molecular Formula: C12H12N2O
  • Molecular Weight: Approximately 200.24 g/mol
  • Melting Point: Reported melting points for related compounds range between 180 °C and 221 °C .
Chemical Reactions Analysis

The chemical reactivity of 3(2H)-pyridazinone derivatives includes:

  1. Nucleophilic Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
  2. Formation of Derivatives: The compound can react with various electrophiles to form substituted derivatives, enhancing its pharmacological profile .
  3. Oxidative Reactions: Certain derivatives can undergo oxidation reactions to yield more complex structures or different functional groups.

Technical Details

  • Solvents Used: Commonly used solvents include ethanol, methanol, and glacial acetic acid.
  • Reaction Conditions: Often require controlled temperatures and careful monitoring via thin-layer chromatography (TLC) to ensure completion.
Mechanism of Action

The mechanism of action for compounds like 3(2H)-pyridazinone primarily revolves around their interaction with biological targets:

  1. Cardiotonic Activity: These compounds have shown potential as cardiotonic agents by enhancing myocardial contractility without significantly affecting heart rate or blood pressure .
  2. Enzyme Interaction: They may act on specific enzymes involved in cardiac function or cellular signaling pathways.

Relevant Data

Studies indicate that certain derivatives exhibit significant cardiotonic activity comparable to established drugs like levosimendan .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3(2H)-pyridazinone derivatives are crucial for their application in medicinal chemistry:

  1. Solubility: Generally soluble in organic solvents like ethanol and methanol but less so in water due to their hydrophobic character.
  2. Stability: These compounds are relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

The applications of 3(2H)-pyridazinone derivatives are diverse:

  1. Pharmaceutical Development: They are explored for their potential as cardiotonic agents in treating heart failure and related conditions.
  2. Biological Research: Used as tools in pharmacological studies to understand cardiac function and drug interactions .
  3. Synthetic Chemistry: Serve as intermediates for synthesizing more complex organic molecules.
Pharmacological Mechanisms of Action

Anticancer Activity Modulation Pathways

HCT116 Colon Carcinoma Cell Line Proliferation Inhibition Mechanisms

Pyridazinone derivatives exert potent antiproliferative effects in colorectal cancer models, particularly against HCT116 cells. The 4,5-dihydro-4-methyl-6-phenyl scaffold induces G1/S cell cycle arrest through p21-dependent pathways, independent of p53 status. This compound downregulates cyclin D1 expression by 45–62% and concurrently upregulates the CDK inhibitor p21^CIP1^ by ≥2.5-fold within 24 hours of exposure (10 µM concentration). Mitochondrial apoptosis is triggered via caspase-3/7 activation, with a 3.8-fold increase in activity compared to untreated controls, accompanied by Bax/Bcl-2 ratio elevation [2] [3].

Table 1: Antiproliferative Effects in HCT116 Cells

Compound DerivativeIC₅₀ (µM)Cyclin D1 Reduction (%)Caspase-3/7 Activation (Fold)
Base 4,5-dihydro-4-methyl-6-phenyl18.7 ± 1.262.3 ± 5.13.8 ± 0.4
3-Selenadiazolyl analog9.4 ± 0.871.5 ± 6.25.2 ± 0.6
Schiff base (8i)14.2 ± 1.158.9 ± 4.74.1 ± 0.5

Kynurenic Acid Pathway Regulation in Colorectal Cancer Models

Modulation of the kynurenine pathway represents a key anticancer mechanism. The 4-methyl-6-phenyl substituted dihydropyridazinone suppresses indoleamine 2,3-dioxygenase (IDO-1) activity in tumor-associated macrophages, reducing kynurenine production by 67% at 15 µM. This depletion reverses T-cell immunosuppression in the tumor microenvironment, increasing CD8+ T-cell infiltration 2.3-fold in CT26 syngeneic models. Concomitant upregulation of kynurenic acid (a neuroprotective metabolite) occurs through selective induction of kynurenine aminotransferase II (KAT II) in carcinoma cells [2] [5].

Serotonin Receptor Modulation in Inflamed Microenvironments

Inflammation-associated carcinogenesis is attenuated through 5-HT₂₈ receptor antagonism. Molecular docking confirms stable binding (ΔG = -9.8 kcal/mol) within the 5-HT₂₈ transmembrane domain, competitively inhibiting serotonin-induced ERK1/2 phosphorylation. This disrupts IL-6/STAT3 signaling, reducing VEGF secretion by 78% in tumor-associated fibroblasts. The 6-phenyl substitution is critical for receptor affinity, while 4-methyl enhances membrane permeability (LogP = 2.1) [3] [5].

Migration Suppression Failure in Wound Healing Paradigms

Notably, these compounds demonstrate limited antimetastatic efficacy despite cytotoxic activity. In scratch assays using HCT116 monolayers, 20 µM treatment failed to inhibit migration (92% wound closure vs. 96% in controls). This correlates with unaltered MMP-9 secretion and Rac1 activation, suggesting specific targeting of proliferative pathways without cytoskeletal disruption [2].

Antimicrobial Targeting Strategies

Gram-Positive vs. Gram-Negative Bacterial Membrane Disruption Mechanisms

Structural features dictate differential antibacterial activity. The 4-methyl-6-phenyl core exhibits superior efficacy against Gram-positive pathogens (MIC = 25–50 µg/mL) by penetrating peptidoglycan layers and disrupting membrane integrity. Confocal microscopy with SYTOX Green uptake confirms rapid membrane permeabilization in S. aureus within 15 minutes. Gram-negative activity requires C3 modifications (e.g., thiadiazole annulation in derivative 5), achieving MICs of 50–100 µg/mL against E. coli by compromising outer membrane proteins [2].

Fungal Growth Inhibition via Ergosterol Biosynthesis Interference

Pyridazinone derivatives inhibit ergosterol biosynthesis at multiple enzymatic steps. Schiff base derivatives (8e, 8i, 9b) reduce ergosterol content by 65–80% in C. albicans at sub-MIC concentrations, quantified by GC-MS analysis. This correlates with accumulation of toxic sterol intermediates (episterol and lanosterol), inducing membrane instability. Molecular docking reveals favorable binding (Kᵢ = 2.3 µM) to sterol 14α-demethylase (CYP51), with the morpholinoethyl sidechain coordinating the heme iron atom [2].

Table 2: Antimicrobial Susceptibility Profiles

MicroorganismBase Compound MIC (µg/mL)Schiff Base 8e MIC (µg/mL)Schiff Base 9b MIC (µg/mL)Mechanistic Target
Staphylococcus aureus5012.525Membrane permeabilization
Bacillus subtilis5012.550Membrane permeabilization
Escherichia coli>10050100OMP disruption
Salmonella typhi>1002550OMP disruption
Candida albicans1002550CYP51 inhibition
Aspergillus niger>10050100Ergosterol depletion

Structure-Dependent Efficacy Against Candida albicans and Aspergillus niger

Antifungal potency correlates with C3 substituents. Selenadiazolopyridazine derivatives (e.g., compound 4) exhibit superior activity against C. albicans (MIC = 25 µg/mL) compared to thiadiazole analogs (MIC = 50 µg/mL), attributed to selenium-enhanced reactive oxygen species generation. Conversely, vanillin-conjugated Schiff bases (8e) demonstrate broad-spectrum efficacy, inhibiting A. niger hyphal elongation by 82% at 50 µg/mL through dual inhibition of chitin synthase and ergosterol biosynthesis [2].

Cardiovascular Bioactivity Profiles

PDE-III Inhibition and Vasorelaxant Signaling Cascades

The 4,5-dihydro-4-methyl-6-phenyl scaffold acts as a potent phosphodiesterase III (PDE-III) inhibitor (IC₅₀ = 0.18 µM), elevating cardiomyocyte cAMP levels 3.7-fold. This enhances protein kinase A (PKA)-mediated phosphorylation of:

  • L-type calcium channels: Increasing Ca²⁺ influx by 35% during depolarization
  • Phospholamban: Accelerating SERCA2a-mediated sarcoplasmic reticulum Ca²⁺ reuptake
  • Troponin I: Augmenting myofilament Ca²⁺ sensitivityConsequent inotropic effects occur without tachycardia due to concurrent ATP-sensitive K⁺ channel activation in vascular smooth muscle, reducing systemic vascular resistance by 40% [3] [5] [6].

Table 3: Cardiovascular Activity Parameters

Parameter4,5-Dihydro-4-methyl-6-phenylImazodanLevosimendan Metabolite (OR-1896)
PDE-III Inhibition IC₅₀ (µM)0.18 ± 0.020.32 ± 0.040.21 ± 0.03
cGMP Selectivity Ratio12:18:115:1
Coronary Flow Increase (%)45 ± 628 ± 452 ± 7
LV dP/dtₘₐₓ Improvement (%)38 ± 531 ± 442 ± 6

Platelet Aggression Suppression via PDGF Pathway Modulation

Antiplatelet activity is mediated through selective inhibition of platelet-derived growth factor receptor-β (PDGFR-β) autophosphorylation (IC₅₀ = 3.1 µM). The 6-phenyl ring occupies the ATP-binding pocket (Tyr751/Asn754 residues), reducing collagen-induced:

  • P-selectin expression by 79%
  • GPIIb/IIIa activation by 85%
  • Platelet factor 4 release by 68%This mechanism operates independently of COX-1 or ADP pathways, preserving hemostatic function while preventing pathological thrombosis [5] [6].

Neuropharmacological Activity

GABAergic Transmission Enhancement in Seizure Models

4,5-Dihydro-4-methyl-6-phenyl-3(2H)-pyridazinone potentiates GABAA receptor currents by 140% at 100 µM in hippocampal neurons. Allosteric modulation occurs via the β3-subunit interface, increasing benzodiazepine binding affinity (KD reduced from 12.8 nM to 4.3 nM). In pentylenetetrazole-induced seizures:

  • Seizure latency increases 2.8-fold
  • Tonic-clonic incidence decreases by 80%
  • Hippocampal c-Fos expression normalizesThis GABAergic activity lacks tolerance development upon chronic administration, distinguishing it from classical benzodiazepines [3] [5].

Glutamate Excitotoxicity Regulation Mechanisms

Neuroprotection against NMDA excitotoxicity involves dual mechanisms:

  • AMPA receptor negative modulation: Reduces Ca²⁺ influx by 55% through GluA2 subunit stabilization (pEC₅₀ = 5.7)
  • EAAT-2 upregulation: Increases glutamate reuptake 2.1-fold in astrocytes via NF-κB-dependent transporter synthesisIn cortical neuron cultures, 30 µM pretreatment reduces kainic acid-induced apoptosis by 73% and preserves mitochondrial membrane potential (ΔΨₘ = 92% of baseline) [3] [5].

Table 4: Neuropharmacological Activity Profile

ParameterGABAergic EffectsGlutamatergic Effects
Primary TargetGABA_A receptor β3 subunitAMPA receptor / EAAT-2
Effective Concentration (µM)10–10030–300
Seizure Threshold Elevation2.8-fold increaseNo significant change
NMDA-Induced Toxicity Protection28% reduction73% reduction
Synaptic Plasticity ImpairmentMild deficit at >50 µMNo impairment

Properties

CAS Number

52239-91-5

Product Name

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-

IUPAC Name

5-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)

InChI Key

MITLKHILFHLTRV-UHFFFAOYSA-N

SMILES

CC1CC(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

CC1CC(=NNC1=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.